molecular formula C18H17N7O2 B12176081 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B12176081
M. Wt: 363.4 g/mol
InChI Key: USWHDYDKYXVTIZ-UHFFFAOYSA-N
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Description

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrido[2,1-c][1,2,4]triazinone moiety and a triazolo[4,3-a]pyridine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridazinone derivative with a triazole compound under specific reaction conditions. The reaction is often catalyzed by a Lewis acid such as SnCl4 or Me3SiCl, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met kinase, a protein involved in cell growth and proliferation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function and leading to the suppression of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N7O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C18H17N7O2/c26-17(19-10-9-16-23-22-14-5-1-3-11-24(14)16)8-7-13-18(27)25-12-4-2-6-15(25)21-20-13/h1-6,11-12H,7-10H2,(H,19,26)

InChI Key

USWHDYDKYXVTIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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